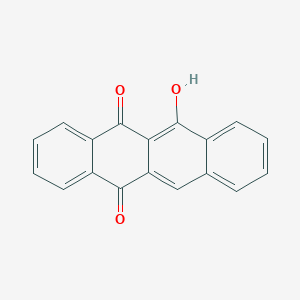
N-allyl-N'-4-biphenylylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N'-4-biphenylylthiourea, commonly known as ABT, is a chemical compound that has been widely used in scientific research for its various applications. It is a thiourea derivative that has been synthesized by many researchers due to its unique properties. ABT has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of ABT involves the inhibition of cytochrome P450 enzymes. ABT binds to the heme group of cytochrome P450 enzymes, preventing the binding of substrates and the subsequent metabolism of drugs and other xenobiotics. This leads to an increase in the concentration of drugs and other xenobiotics in the body, which can have therapeutic or toxic effects.
Biochemical and Physiological Effects:
ABT has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various cell and animal models. ABT has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, ABT has been shown to have cardioprotective effects in animal models of cardiovascular diseases.
実験室実験の利点と制限
ABT has several advantages for lab experiments. It is a selective inhibitor of cytochrome P450 enzymes, which allows for the study of the role of these enzymes in drug metabolism and toxicity. ABT is also a fluorescent probe, which allows for the detection of thiols in biological samples. However, ABT has several limitations for lab experiments. It has a short half-life in vivo, which limits its use in animal studies. Additionally, ABT can have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of ABT. One area of research is the development of more potent and selective inhibitors of cytochrome P450 enzymes. Another area of research is the development of ABT-based fluorescent probes for the detection of thiols in biological samples. Additionally, ABT could be used as a tool to study the role of oxidative stress and inflammation in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
合成法
The synthesis of ABT involves the reaction of N-allylthiourea and 4-biphenylcarboxaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to ABT. The reaction is carried out under mild conditions and yields a high purity product. Several modifications have been made to the synthesis method to improve the yield and purity of ABT.
科学的研究の応用
ABT has been widely used in scientific research for its various applications. It has been used as a selective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. ABT has also been used as a tool to study the role of oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, ABT has been used as a fluorescent probe to detect thiols in biological samples.
特性
IUPAC Name |
1-(4-phenylphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-12-17-16(19)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAIAWFYCMJSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5083545.png)

![N-allyl-N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-2-propen-1-amine](/img/structure/B5083555.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083559.png)
![N-(3-chloro-4-methylphenyl)-3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5083560.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5083567.png)
![1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)

![ethyl [5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5083584.png)
![2-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloroimidazo[1,2-a]pyridine](/img/structure/B5083595.png)
![ethyl (5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5083597.png)


![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B5083621.png)